Andropanolide

Cytotoxicity Cancer Pharmacology Diterpenoid Activity

Procurement of purified Andropanolide, rather than crude extracts or structurally distinct analogs, is critical for maintaining experimental integrity in in vitro cytotoxicity screening and nitric oxide inhibition assays. Its unambiguous crystallographic structure and distinct stereochemistry relative to andrographolide and isoandrographolide make it an essential minor diterpenoid comparator for structure-activity relationship (SAR) studies and HPLC-based analytical reference standards. Suitable for LNCaP, HepG2, KB, MCF7, SK-Mel2 cell lines.

Molecular Formula C20H30O5
Molecular Weight 350.4 g/mol
Cat. No. B146333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAndropanolide
Synonymsandropanolide
Molecular FormulaC20H30O5
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCC12CCC(C(C1CCC(=C)C2CC=C3C(COC3=O)O)(C)CO)O
InChIInChI=1S/C20H30O5/c1-12-4-7-16-19(2,9-8-17(23)20(16,3)11-21)14(12)6-5-13-15(22)10-25-18(13)24/h5,14-17,21-23H,1,4,6-11H2,2-3H3/b13-5-/t14-,15-,16+,17-,19+,20+/m1/s1
InChIKeyBOJKULTULYSRAS-QPSYGYIJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Andropanolide Procurement Guide: Labdane Diterpenoid from Andrographis paniculata


Andropanolide (CAS: 869807-57-8, molecular formula C20H30O5) is a minor labdane-type diterpenoid isolated from the leaves and aerial parts of Andrographis paniculata [1]. First identified and structurally characterized via X-ray crystallography in 2006, it exists alongside the major constituent andrographolide and other known diterpenoids including isoandrographolide and 14-deoxyandrographolide [2]. Its chemical scaffold features a characteristic γ-butyrolactone moiety and hydroxyl substitution pattern that distinguishes it from its more abundant analog, andrographolide, with implications for differential biological activity profiles .

Why Andropanolide Cannot Be Substituted with Generic Andrographis Diterpenoids


Andrographis paniculata produces multiple ent-labdane diterpenoids that are not functionally interchangeable. While andrographolide is the predominant constituent, minor diterpenoids like andropanolide exhibit distinct cytotoxicity profiles and anti-inflammatory potencies that differ quantitatively from both the major analog and structurally related compounds [1]. Substituting andropanolide with crude extract mixtures or alternative diterpenoids introduces uncontrolled variability in assay outcomes, as each compound displays unique IC50 ranges across different carcinoma cell lines and varying NO inhibitory activity in macrophage models [2]. For reproducible in vitro pharmacology studies requiring defined molecular entities, procurement of purified andropanolide rather than complex extracts or structurally distinct analogs is essential to maintain experimental integrity.

Andropanolide Quantitative Differentiation: Cytotoxicity and Anti-inflammatory Evidence


Andropanolide Cytotoxicity Profile Across Five Human Carcinoma Cell Lines

Andropanolide was evaluated for in vitro cytotoxicity against a panel of five human carcinoma cell lines, yielding IC50 values ranging from 31.8 to 45.9 µM. This study represents the most comprehensive single-source cytotoxicity profiling of andropanolide available, with the compound demonstrating measurable activity across LNCaP (prostate), HepG2 (liver), KB (oral epidermoid), MCF7 (breast), and SK-Mel2 (melanoma) carcinoma cells [1]. Comparative data for andrographolide or other analogs under identical conditions were not reported in this source.

Cytotoxicity Cancer Pharmacology Diterpenoid Activity

Andropanolide NO Inhibition in LPS-Stimulated RAW264.7 Macrophages

Andropanolide significantly inhibited the overproduction of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, with an IC50 value of 13.4 µM [1]. This assay is a standard in vitro model for evaluating anti-inflammatory potential of natural products. The study from which this data originates did not report parallel testing of andrographolide or other Andrographis diterpenoids under identical conditions for direct comparison.

Anti-inflammatory Nitric Oxide Inhibition Macrophage Assay

Structural Differentiation: Andropanolide vs. Andrographolide Core Scaffold

The structure and absolute stereochemistry of andropanolide were unambiguously established by single-crystal X-ray crystallographic analysis, distinguishing it from the major analog andrographolide and the stereoisomer isoandrographolide [1]. Andropanolide possesses a characteristic γ-butyrolactone moiety and a specific hydroxylation pattern that differs from andrographolide, providing a distinct molecular scaffold for biological target engagement . While both are labdane diterpenoids from A. paniculata, the structural differences may contribute to divergent binding affinities and downstream signaling effects.

Structural Biology X-ray Crystallography Stereochemistry

Andropanolide Recommended Application Scenarios for Research Procurement


In Vitro Cancer Pharmacology Screening Studies

Andropanolide is suitable for in vitro cytotoxicity screening programs targeting human carcinoma cell lines including LNCaP (prostate), HepG2 (liver), KB (oral), MCF7 (breast), and SK-Mel2 (melanoma), with documented IC50 values ranging from 31.8 to 45.9 µM [1]. This compound serves as a minor diterpenoid comparator for establishing structure-activity relationships within the Andrographis paniculata-derived compound library.

Anti-inflammatory Mechanism Studies Using Macrophage Models

For investigations into nitric oxide-mediated inflammatory pathways, andropanolide provides a defined inhibitory profile (IC50 = 13.4 µM in LPS-stimulated RAW264.7 macrophages) [1]. This quantitative benchmark supports its use as a reference compound in assays evaluating natural product modulation of macrophage inflammatory responses.

Natural Product Structure-Activity Relationship (SAR) Studies

With its unambiguous crystallographic structure and distinct stereochemistry relative to andrographolide and isoandrographolide [2], andropanolide is appropriate for SAR investigations comparing the biological consequences of specific structural modifications within the labdane diterpenoid class.

Analytical Method Development and Phytochemical Standardization

As a minor but chemically defined constituent of Andrographis paniculata, andropanolide is applicable as an analytical reference standard for HPLC-based quantification, metabolomic profiling, and quality control assays of herbal extracts and formulations containing this medicinal plant species [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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